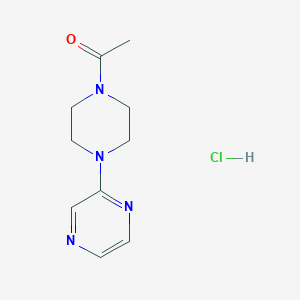
1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Pyrazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
σ1 Receptor Antagonist for Pain Management
"1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone" (EST64454) has been identified as a σ1 receptor antagonist clinical candidate for the treatment of pain. This compound exhibits high aqueous solubility, high metabolic stability across species, and an adequate pharmacokinetic profile in rodents. It has demonstrated antinociceptive properties in various mouse models of pain, including the capsaicin and partial sciatic nerve ligation models (Díaz et al., 2020).
Genotoxicity and Metabolic Activation
A study on "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine", a potent and selective 5-HT2C agonist, investigated its genotoxicity potential, revealing metabolism and dose-dependent genotoxic effects in certain bacterial strains. This suggests the compound is bioactivated to a reactive intermediate capable of DNA binding. The study provides insights into the mutagenicity of the compound through bioactivation pathways (Kalgutkar et al., 2007).
Synthesis and Antimicrobial Activity
New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various organisms. The study highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Piperazine Synthesis and Transformations
Piperazine units, integral to many pharmaceuticals, have been explored for synthesis and transformations. This includes strategies for creating piperazines through cyclization reactions and modifications, providing a basis for pharmaceutical development (Ye, 2021).
Anticonvulsant Activity of Kojic Acid Derivatives
A study on the synthesis of kojic acid derivatives explored their potential as anticonvulsant compounds. The research indicates significant anticonvulsant activity in models such as maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizures, highlighting the therapeutic potential of these compounds (Aytemir et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells .
Mode of Action
Related compounds have been shown to inhibit the catalytical activity ofPARP1 , enhance cleavage of PARP1 , enhance phosphorylation of H2AX , and increase CASPASE 3/7 activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound may affect pathways related toDNA repair and apoptosis .
Result of Action
Related compounds have been shown to produce loss of cell viability in human breast cancer cells .
Eigenschaften
IUPAC Name |
1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-9(15)13-4-6-14(7-5-13)10-8-11-2-3-12-10;/h2-3,8H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVKSCBQXREDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)
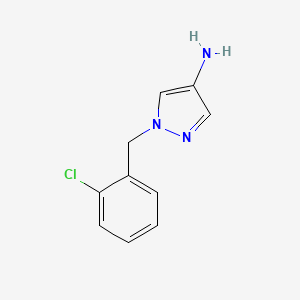
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)
![Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B2361630.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)
![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)
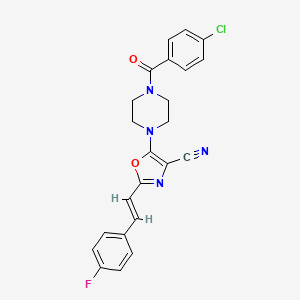
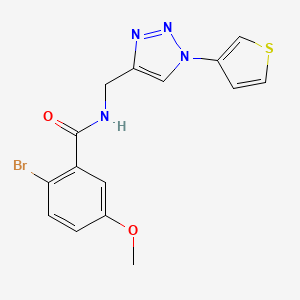
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
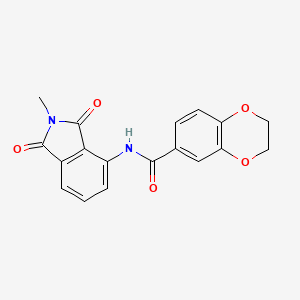
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)

